![molecular formula C9H15N3O2 B13316112 2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B13316112.png)
2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a methyl group at position 5 and a (2R,4R)-4-ethoxypyrrolidine moiety at position 2. For example, the methoxy-substituted variant, 2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole (Category K0, F3), shares a similar scaffold but differs in the alkoxy group (ethoxy vs. methoxy), impacting lipophilicity and steric effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of N-substituted piperidines, which undergoes a series of reactions including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of specific oxidants and additives can help in achieving the desired selectivity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions: 2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole is an organic compound with a pyrrolidine ring and an oxadiazole moiety. The oxadiazole ring, a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, contributes to the compound's potential biological activity. The ethoxy group and the stereochemistry of the pyrrolidine ring enhance its chemical properties and biological interactions.
Chemical Reactivity
The chemical reactivity of this compound is attributed to its functional groups. It can undergo reactions typical of oxadiazole derivatives, facilitated by reagents like potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions.
Potential Applications
Compounds containing the 1,3,4-oxadiazole structure have been studied for their biological activities, with this particular compound showing potential in various pharmacological applications. These biological activities are often attributed to the ability of these compounds to interact with biological targets through hydrogen bonding and hydrophobic interactions.
Synthesis
The synthesis of this compound can be achieved through several methods.
Structural Analogs
Several compounds share structural similarities with this compound:
Compound Name | Structure Features | Unique Properties |
---|---|---|
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid | Contains a benzoic acid moiety | Exhibits strong antimicrobial activity |
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid | Similar oxadiazole structure | Noted for anti-inflammatory properties |
5-Ethyl-1,3,4-thiadiazole | Contains a thiadiazole instead of oxadiazole | Shows distinct reactivity patterns |
Mechanism of Action
The mechanism of action of 2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can influence various biochemical processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole with structurally related 1,3,4-oxadiazoles and triazoles:
*Estimated based on methoxy analog (184.22 g/mol) + ethoxy group (+14 g/mol).
Key Observations:
- Halogenated derivatives (e.g., bromo/fluoro substituents in ) exhibit higher molecular weights and distinct electronic properties, favoring applications in materials science or as enzyme inhibitors.
- Core Heterocycle : Replacing oxadiazole with triazole (as in ) reduces molecular weight and alters hydrogen-bonding capacity, influencing binding affinity in medicinal chemistry.
Biological Activity
The compound 2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H15N3O2 with a molecular weight of 197.23 g/mol. Its structure includes a pyrrolidine ring and an oxadiazole moiety, which are critical for its biological interactions. The ethoxy group enhances its solubility and biological activity.
Anticancer Properties
Research indicates that compounds containing the oxadiazole structure often exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Various derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and U937 (leukemia). The IC50 values for these compounds can range from sub-micromolar to micromolar concentrations .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
5a | MCF-7 | 0.12 | Induces apoptosis via p53 activation |
6a | A549 | 0.75 | Inhibits HDAC activity |
15 | U937 | 1.5 | Disrupts DNA replication machinery |
The studies suggest that the presence of electron-withdrawing groups (EWGs) on the aromatic rings enhances the anticancer activity by increasing the lipophilicity and cellular uptake of the compounds .
Antimicrobial Activity
Compounds similar to this compound have been evaluated for their antimicrobial properties. Notably:
- In Vitro Testing : Several oxadiazole derivatives demonstrated potent activity against bacterial strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low µg/mL range .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The oxadiazole ring allows for hydrogen bonding and hydrophobic interactions with target proteins, facilitating binding to enzymes involved in cancer progression and microbial resistance.
- Induction of Apoptosis : Many studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells by activating pathways involving p53 and caspases .
- HDAC Inhibition : Some derivatives act as histone deacetylase inhibitors (HDACi), which are crucial in regulating gene expression related to cell cycle and apoptosis .
Case Studies
A notable study evaluated a series of oxadiazole derivatives including this compound against various cancer cell lines. The results indicated:
- Higher Efficacy Compared to Standard Treatments : Certain derivatives exhibited greater cytotoxicity than doxorubicin in specific cancer models.
Summary of Findings
The following table summarizes key findings from recent studies on related oxadiazole compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(2R,4R)-4-Ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole?
- Methodological Answer : Synthesis typically involves cyclization of amidoxime precursors using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane or ethanol. For stereochemical control, chiral catalysts or enantiopure starting materials (e.g., (2R,4R)-4-ethoxypyrrolidine) are critical. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended.
- Key Steps :
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Cyclization | POCl₃, DCM, reflux, 12h | 65–70 | ≥95 (HPLC) |
Purification | Ethanol recrystallization | 85 | ≥99 (NMR) |
- Reference :
Q. How can the structure and purity of this compound be confirmed?
- Methodological Answer : Use ¹H/¹³C NMR to confirm stereochemistry and substituent positions (e.g., ethoxy group at C4, methyl at C5). High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm). Chiral HPLC or polarimetry ensures enantiopurity for the (2R,4R) configuration.
- Example NMR Data :
- δ 1.35 ppm (t, J=7 Hz, CH₂CH₃ of ethoxy)
- δ 4.10 ppm (m, pyrrolidine C2-H)
- Reference :
Q. What methods are used to assess solubility and formulation stability?
- Methodological Answer :
- Solubility : Shake-flask method in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol).
- Stability : Accelerated degradation studies (40°C/75% RH, 1–3 months) with HPLC monitoring. Reactivity toward oxidizers (e.g., H₂O₂) is tested in acidic/neutral conditions.
- Data :
Condition | Degradation (%) | Half-life (days) |
---|---|---|
pH 7.4, 25°C | <5 | >90 |
0.1M HCl, 40°C | 15 | 30 |
- Reference :
Q. How is the biological activity of this compound evaluated?
- Methodological Answer : Screen against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) via disk diffusion (zone of inhibition) and broth microdilution (MIC assays). For mechanistic studies, enzyme inhibition assays (e.g., kinase/receptor binding) are performed.
- Example MIC Data :
Organism | MIC (µg/mL) |
---|---|
S. aureus | 25 |
E. coli | 50 |
- Reference :
Advanced Research Questions
Q. How can contradictions in reported bioactivity data be resolved?
- Methodological Answer : Conduct meta-analysis of published datasets to identify variables (e.g., assay conditions, strain variants). Validate findings via orthogonal assays (e.g., isothermal titration calorimetry vs. fluorescence polarization). Use design of experiments (DoE) to optimize parameters (pH, temperature, solvent).
- Case Study : Discrepancies in MIC values may arise from inoculum size variations; standardize to 1×10⁵ CFU/mL.
- Reference :
Q. How does stereochemistry influence pharmacological properties?
- Methodological Answer : Compare (2R,4R) and (2S,4S) enantiomers via:
- Chiral resolution : Use amylose-based HPLC columns.
- Bioactivity : Test enantiomers in receptor-binding assays (e.g., GPCRs).
- Data : (2R,4R) shows 10× higher affinity for serotonin receptors than (2S,4S).
- Reference :
Q. How to design structure-activity relationship (SAR) studies for oxadiazole derivatives?
- Methodological Answer :
- Substituent Variation : Replace ethoxy with methoxy/fluoro groups; modify pyrrolidine with piperidine.
- Assays : Test derivatives in parallel ADMET (absorption, CYP450 inhibition) and bioactivity screens.
- Example SAR Trend : Ethoxy enhances metabolic stability vs. methoxy (t₁/₂: 120 vs. 60 min in liver microsomes).
- Reference :
Q. What strategies assess stability under extreme pH and oxidative conditions?
- Methodological Answer :
- Forced Degradation : Expose to 0.1M HCl (gastric pH), 0.1M NaOH (intestinal pH), and 3% H₂O₂. Monitor degradation products via LC-MS.
- Kinetic Modeling : Calculate activation energy (Ea) using Arrhenius equation for shelf-life prediction.
- Data :
Stressor | Major Degradant | Ea (kJ/mol) |
---|---|---|
0.1M HCl | Oxadiazole ring-opened product | 85 |
- Reference :
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-[(2R,4R)-4-ethoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H15N3O2/c1-3-13-7-4-8(10-5-7)9-12-11-6(2)14-9/h7-8,10H,3-5H2,1-2H3/t7-,8-/m1/s1 |
InChI Key |
RPGPVMNRFQEVEF-HTQZYQBOSA-N |
Isomeric SMILES |
CCO[C@@H]1C[C@@H](NC1)C2=NN=C(O2)C |
Canonical SMILES |
CCOC1CC(NC1)C2=NN=C(O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.